molecular formula C13H17NO B3089783 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 1198764-90-7

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3089783
CAS No.: 1198764-90-7
M. Wt: 203.28 g/mol
InChI Key: LKXCQJMPEBPSNR-UHFFFAOYSA-N
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Description

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound featuring a quinoline core with a tert-butyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the quinoline core can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other quinoline derivatives and potentially more effective in certain applications .

Properties

IUPAC Name

6-tert-butyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(15)14-11/h5-6,8H,4,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXCQJMPEBPSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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